Bromodiphenhydramine

Antihistamine Clinical trial Allergic rhinitis

Source bromodiphenhydramine hydrochloride as EP/USP Impurity C for diphenhydramine analysis. The para-bromo substitution confers broader Gram-negative/positive antibacterial spectrum and documented β-lactam synergy (p<0.01) absent in non-halogenated analogs. Distinct RP-HPLC retention enables accurate impurity profiling per USP/EP monographs. Ideal for SAR studies correlating halogen substitution with CNS penetration or antimicrobial adjunct research.

Molecular Formula C17H20BrNO
Molecular Weight 334.2 g/mol
CAS No. 1808-12-4
Cat. No. B195875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodiphenhydramine
CAS1808-12-4
SynonymsBromazine Hydrochloride;  Bromazine HCl;  2-[(4-Bromophenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride;  2-[(p-Bromo-α-phenylbenzyl)oxy]-N,N-dimethylethylamine hydrochloride
Molecular FormulaC17H20BrNO
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
InChIKeyNUNIWXHYABYXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid
Solubility3.45e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bromodiphenhydramine CAS 1808-12-4: Pharmacological Profile and Compound Identity


Bromodiphenhydramine (CAS 1808-12-4), also known as bromazine, is a first-generation ethanolamine antihistamine with H1 receptor antagonistic and anticholinergic properties [1]. It is a brominated analogue of diphenhydramine, differing structurally by the substitution of a bromine atom on one phenyl ring [2]. The compound is primarily available as the hydrochloride salt and has been historically approved for use in the control of cutaneous allergies, allergic rhinitis, and as a sedative-hypnotic agent [3]. As a member of the ethanolamine class, it exhibits marked sedative effects in most patients and demonstrates significant antimuscarinic activity relative to other antihistamine classes [4].

Bromodiphenhydramine: Why Interchangeability with Diphenhydramine and Other Ethanolamines Cannot Be Assumed


Within the ethanolamine class, compounds sharing a common diphenylmethane core scaffold exhibit divergent pharmacological, analytical, and procurement profiles that preclude simple substitution. While bromodiphenhydramine, diphenhydramine, doxylamine, and clemastine all act as H1 receptor antagonists, halogen substitution at the para position of one phenyl ring—specifically bromine in bromodiphenhydramine—introduces quantifiable differences in antimicrobial spectrum, synergistic potential with β-lactam antibiotics, analytical chromatographic behavior, and pharmacokinetic disposition [1]. These distinctions carry direct implications for applications in antimicrobial-adjunct research, impurity reference standard sourcing, and structure-activity relationship investigations [2]. Generic substitution without considering these differential dimensions may compromise experimental reproducibility, regulatory compliance, or therapeutic efficacy in research models.

Bromodiphenhydramine Differentiation Evidence: Quantitative Comparative Data for Scientific Selection


Clinical Efficacy in Allergic Symptom Relief: Head-to-Head Comparison with Carbinoxamine and Tripelennamine

In a 1955 clinical study involving 46 patients, bromodiphenhydramine hydrochloride (25 mg orally) was directly compared with carbinoxamine maleate (4 mg) and tripelennamine hydrochloride (50 mg) for the treatment of allergic symptoms [1]. The study provided quantitative efficacy data on symptom relief.

Antihistamine Clinical trial Allergic rhinitis

Structural Differentiation and Comparative Pharmacokinetics in Rabbit Model

A comparative disposition study in rabbits evaluated diphenhydramine and four ring-substituted analogues, including 4-bromodiphenhydramine, 4-methyldiphenhydramine, 2-methyldiphenhydramine, and 4-t-butyldiphenhydramine [1]. This study provides a framework for understanding how bromine substitution at the 4-position alters pharmacokinetic parameters relative to the parent compound and other analogues.

Pharmacokinetics Structure-activity relationship Animal model

Comparative In Vitro Antibacterial Activity: Spectrum and Potency

In a comparative screening of nine antihistamines for in vitro antibacterial activity, ambodryl (bromodiphenhydramine hydrochloride) and benadryl (diphenhydramine hydrochloride) emerged as the most active compounds [1]. At concentrations of 50–100 μg/ml, both compounds inhibited a large number of Gram-negative and Gram-positive bacteria, with ambodryl demonstrating a broader antibacterial spectrum [2]. A separate study confirmed that bromodiphenhydramine exhibits antibacterial activity against a wide range of both Gram-negative and Gram-positive bacteria [3].

Antimicrobial Antibacterial In vitro screening

Synergistic Antimicrobial Enhancement with β-Lactam Antibiotics

Studies evaluating the combination of ambodryl (bromodiphenhydramine hydrochloride) with β-lactam antibiotics demonstrated consistent enhancement of antimicrobial effects through synergism [1]. Bromodiphenhydramine combined with penicillin, ampicillin, cephaloridine, or methicillin consistently showed synergistic antimicrobial activity that exceeded the effects of either agent alone [2].

Antimicrobial synergy Penicillin Combination therapy

Analytical Differentiation: HPLC Retention and Impurity Reference Standard Role

Bromodiphenhydramine serves as a defined impurity reference standard in pharmacopoeial monographs. It is officially designated as Diphenhydramine EP Impurity C and Diphenhydramine Hydrochloride Impurity C (USP/EP) [1]. The compound can be analytically resolved from diphenhydramine and other aminoether antihistamines using established HPLC and UPLC/MS/MS methods [2]. A reverse-phase thin-layer chromatographic method has been specifically described for the separation of bromodiphenhydramine and diphenhydramine, confirming the analytical distinctness of the two compounds [3].

Analytical chemistry HPLC Impurity profiling

Bromodiphenhydramine: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Quality Control and Pharmacopoeial Impurity Analysis

Procure bromodiphenhydramine as a certified reference standard (EP Impurity C / USP Impurity C) for the quantitative analysis of diphenhydramine-related substances in pharmaceutical formulations [1]. The compound's distinct chromatographic behavior on RP-HPLC and UPLC/MS/MS systems enables accurate impurity profiling in compliance with USP and EP monographs [2]. Validated analytical methods provide linear quantification in the range of 0.25–10 ng/mL with r² > 0.995, ensuring method suitability for regulatory submissions [3].

Structure-Activity Relationship and Pharmacokinetic Studies

Use 4-bromodiphenhydramine as a comparator compound in SAR studies evaluating the impact of para-halogen substitution on H1 antagonist potency, lipophilicity, and CNS penetration [1]. Comparative disposition data in rabbit models demonstrate distinct pharmacokinetic profiles among diphenhydramine analogues, making bromodiphenhydramine suitable for investigations correlating 4-position substitution with volume of distribution, protein binding, or clearance parameters [2].

Antimicrobial Adjunct and Synergy Research

Employ bromodiphenhydramine hydrochloride in in vitro antimicrobial studies evaluating dual-action antihistamine-antibacterial agents or synergistic combinations with β-lactam antibiotics [1]. Documented synergy with penicillin, ampicillin, cephaloridine, and methicillin (p < 0.01) supports its use as a research tool for exploring non-traditional antimicrobial strategies [2]. The broader antibacterial spectrum relative to diphenhydramine may be relevant when screening against diverse Gram-negative and Gram-positive panels [3].

First-Generation Antihistamine Reference Compound

Source bromodiphenhydramine hydrochloride as a characterized reference compound for in vitro H1 receptor binding assays, muscarinic receptor activity studies, or histamine release models [1]. Experimental data from isolated guinea pig lung models demonstrate that the compound prevents ovalbumin-induced histamine release at 100–200 μg/ml while paradoxically inducing histamine release at 1 mM, providing a characterized pharmacological tool for mechanistic investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromodiphenhydramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.